4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide
Overview
Description
4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C5H8N4OS and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that inhibit the growth of the bacteria .
Biochemical Pathways
It is known that similar compounds can interfere with essential biochemical processes in bacteria, leading to their death .
Result of Action
Similar compounds have shown to inhibit the growth of bacteria, indicating a potential antimicrobial effect .
Biochemical Analysis
Biochemical Properties
4-Ethyl-1,2,3-thiadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria . The interaction of this compound with bacterial enzymes disrupts their normal function, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with hydrazide-hydrazones, which are known for their antimicrobial properties . The nature of these interactions involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and enhance its bioactivity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound exhibits cytotoxic activity, reducing cell viability and inducing apoptosis . The compound’s impact on cell signaling pathways involves the inhibition of key enzymes and proteins that regulate cell proliferation and survival. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to bacterial enzymes, forming stable complexes that inhibit their activity . This inhibition disrupts essential biochemical pathways, leading to the death of bacterial cells. Additionally, the compound interacts with cellular proteins involved in apoptosis, promoting programmed cell death in cancer cells . The changes in gene expression induced by this compound further enhance its cytotoxic effects, making it a potent anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to the degradation of cellular components and the induction of oxidative stress. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial and anticancer activity without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic products of this compound are further processed by conjugation reactions, leading to their excretion in urine. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within subcellular compartments influences its bioactivity and determines its specific effects on cellular function.
Properties
IUPAC Name |
4-ethylthiadiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-2-3-4(5(10)7-6)11-9-8-3/h2,6H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQTJHBRXMKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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